molecular formula C25H31N5O3S2 B15101460 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15101460
M. Wt: 513.7 g/mol
InChI Key: DQPGENILZIEQJS-SILNSSARSA-N
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Description

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a 4H-pyrido[1,2-a]pyrimidin-4-one core substituted at three key positions:

  • Position 3: A (Z)-configured thiazolidinone ring with a cyclohexyl substituent, contributing to lipophilicity and steric bulk .
  • Position 9: A methyl group, which may influence electronic effects and steric interactions .

This structural configuration distinguishes it from analogs in the 4H-pyrido[1,2-a]pyrimidin-4-one family, as detailed below.

Properties

Molecular Formula

C25H31N5O3S2

Molecular Weight

513.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H31N5O3S2/c1-17-6-5-9-29-21(17)26-22(28-12-10-27(11-13-28)14-15-31)19(23(29)32)16-20-24(33)30(25(34)35-20)18-7-3-2-4-8-18/h5-6,9,16,18,31H,2-4,7-8,10-15H2,1H3/b20-16-

InChI Key

DQPGENILZIEQJS-SILNSSARSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting cyclohexyl isothiocyanate with an appropriate amine under controlled conditions.

    Pyridopyrimidinone Core Construction: The pyridopyrimidinone core is constructed through a series of cyclization reactions involving pyridine and pyrimidine derivatives.

    Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the intermediate compounds.

    Final Coupling and Cyclization: The final step involves coupling the thiazolidinone and pyridopyrimidinone intermediates, followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and automated reaction systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and piperazine moieties, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the pyridopyrimidinone and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products

    Oxidation Products: Sulfoxides, N-oxides.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for various industrial processes and product formulations.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Interacting with receptors to modulate their activity, either as an agonist or antagonist.

    Signal Transduction Interference: Disrupting key signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound shares the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold with analogs listed in –4 and 6–5. Key differences arise from substituents at positions 2, 3, and 9:

Compound ID Position 2 Substituent Position 3 Substituent Position 9 Substituent Key Properties
Target Compound 4-(2-hydroxyethyl)piperazinyl Cyclohexyl-thiazolidinone (Z-config) Methyl High hydrophilicity (hydroxyethyl), moderate lipophilicity (cyclohexyl)
(608121-83-1) 4-(benzodioxolylmethyl)piperazinyl Allyl-thiazolidinone (Z-config) Methyl Increased aromaticity (benzodioxole), lower solubility
(380582-47-8) 4-ethylpiperazinyl Allyl-thiazolidinone (Z-config) Methyl Higher lipophilicity (ethyl vs. hydroxyethyl)
(477735-26-5) 4-ethylpiperazinyl Allyl-thiazolidinone (Z-config) None Reduced steric hindrance (no 9-methyl)
(Compound 1) 1,4-diazepanyl Methoxyphenyl None Polar methoxy groups; potential for π-π stacking
Key Observations:
  • Hydroxyethyl vs. Ethyl/Benzodioxole : The hydroxyethyl group in the target compound improves aqueous solubility compared to ethyl or benzodioxolylmethyl substituents, which are more lipophilic .
  • Cyclohexyl vs.
  • 9-Methyl Substituent: Present only in the target and compounds, this group may stabilize the pyrido-pyrimidinone conformation or modulate interactions with enzymatic targets .

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be drawn from structural analogs:

  • Thiazolidinone Modifications: Allyl-substituted thiazolidinones (–7) are associated with antimicrobial and antitumor activities in related heterocycles . The cyclohexyl variant in the target compound may alter potency due to steric effects.
  • Piperazine Substituents : Hydroxyethyl and ethyl groups (target vs. –7) influence solubility and pharmacokinetics. Hydroxyethyl may enhance bioavailability by reducing first-pass metabolism .
  • Methoxyphenyl Analogs () : These compounds exhibit polar aromatic substituents, favoring interactions with hydrophobic enzyme pockets, unlike the target’s aliphatic cyclohexyl group .

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a novel thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H31N5O4S2C_{24}H_{31}N_{5}O_{4}S_{2}, with a monoisotopic mass of approximately 517.18 Da. The structure features a thiazolidine ring, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer activity. Its mechanism appears to involve the inhibition of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. This inhibition leads to reduced proliferation of cancer cells.

Case Studies:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including pancreatic and melanoma cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
  • Mechanistic Insights : Studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways. It has been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens.

Research Findings:

  • Bacterial Inhibition : In vitro tests revealed that the compound effectively inhibits both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections.
  • Fungal Activity : Preliminary studies indicate antifungal activity against Candida species, with potential applications in treating fungal infections.

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity. Variations in substituents on the thiazolidine ring and piperazine moiety have been systematically studied to optimize potency and selectivity.

SubstituentEffect on Activity
Cyclohexyl groupEnhances lipophilicity, improving cell membrane penetration
Hydroxyethyl piperazineIncreases solubility and bioavailability
Thioxo groupContributes to the overall reactivity and binding affinity

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